molecular formula C10H16N2O3S B8714659 2-Hydroxy-N-methyl-2-(4-methanesulphonamidophenyl)ethylamine CAS No. 53023-73-7

2-Hydroxy-N-methyl-2-(4-methanesulphonamidophenyl)ethylamine

Cat. No. B8714659
M. Wt: 244.31 g/mol
InChI Key: KXFAMJXCGFVGRL-UHFFFAOYSA-N
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Patent
US04990509

Procedure details

N-(4-Methanesulphonamidophenacyl)-N-methyl-benzylamine (14.5 g) in ethanol (300 ml) containing 10% palladium on charcoal (2.0 g) was stirred under a hydrogen atmosphere (50 psi) at room temperature for 18 hours. Further catalyst (1.0 g) was added and hydrogenation was continued for a further 18 hours. The reaction was filtered and evaporated to afford an oil which was chromatographed on silica [Merck `Kieselgel 60` (Trade Mark)], eluting with methylene chloride containing methanol (0% up to 20%) to give, after collection and evaporation of appropriate fractions, the title compound as a solid, yield 5 g. [Washing the column with methylene chloride:methanol:acetic acid (80:20:0.25) gave a further 4 g of the product as the acetate salt].
Name
N-(4-Methanesulphonamidophenacyl)-N-methyl-benzylamine
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
[Compound]
Name
catalyst
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[CH:23]=[CH:22][C:9]([C:10](=[O:21])[CH2:11][N:12](CC2C=CC=CC=2)[CH3:13])=[CH:8][CH:7]=1)(=[O:4])=[O:3]>C(O)C.[Pd]>[OH:21][CH:10]([C:9]1[CH:8]=[CH:7][C:6]([NH:5][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:23][CH:22]=1)[CH2:11][NH:12][CH3:13]

Inputs

Step One
Name
N-(4-Methanesulphonamidophenacyl)-N-methyl-benzylamine
Quantity
14.5 g
Type
reactant
Smiles
CS(=O)(=O)NC1=CC=C(C(CN(C)CC2=CC=CC=C2)=O)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
catalyst
Quantity
1 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere (50 psi) at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
hydrogenation was continued for a further 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica [Merck `Kieselgel 60` (Trade Mark)],
WASH
Type
WASH
Details
eluting with methylene chloride
ADDITION
Type
ADDITION
Details
containing methanol (0% up to 20%)
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after collection and evaporation of appropriate fractions
WASH
Type
WASH
Details
[Washing the column with methylene chloride:methanol:acetic acid (80:20:0.25)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC(CNC)C1=CC=C(C=C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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